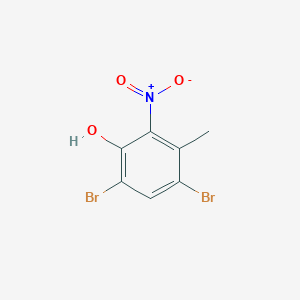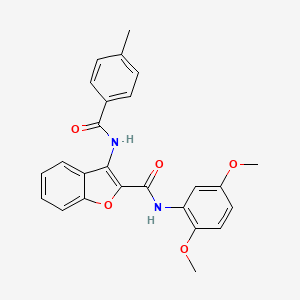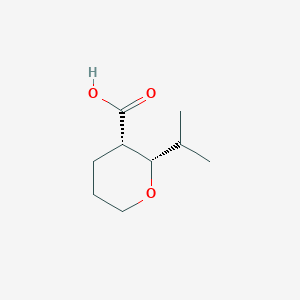![molecular formula C23H23NO4 B2655037 rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo CAS No. 2375248-95-4](/img/structure/B2655037.png)
rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo is a complex organic molecule that belongs to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the Fmoc group makes it particularly useful in peptide synthesis and other organic synthesis applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo typically involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo[3.2.1]octane core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through functional group transformations, such as oxidation or hydrolysis.
Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the azabicyclo core or the carboxylic acid group to yield reduced forms of the compound.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Bases like piperidine or morpholine are used to remove the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new compounds.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of peptides and other biologically active molecules. The Fmoc group serves as a protecting group for amino acids, allowing for selective deprotection and further functionalization.
Industry
Industrially, the compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Mecanismo De Acción
The mechanism by which rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group can be selectively removed, allowing for further functionalization of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected azabicyclo[3.2.1]octane-3-carboxylic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
N-Cbz-protected azabicyclo[3.2.1]octane-3-carboxylic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The uniqueness of rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo lies in its Fmoc protecting group, which offers advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
Propiedades
IUPAC Name |
(1R,3R,5R)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)15-9-14-10-16(11-15)24(12-14)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)/t14-,15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAKBWXUZCZTRX-BZUAXINKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1C(=O)O)N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H](C[C@@H]1C(=O)O)N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2654955.png)
![2-(Phenylmethoxycarbonylamino)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2654956.png)
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2654957.png)

![4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2654961.png)
![5-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2654962.png)
![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)

![5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654970.png)



![5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2654977.png)
